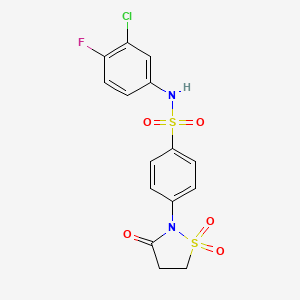

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O5S2/c16-13-9-10(1-6-14(13)17)18-26(23,24)12-4-2-11(3-5-12)19-15(20)7-8-25(19,21)22/h1-6,9,18H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEZPUJGEYPQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique molecular structure that includes a sulfonamide group and a thiazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the cardiovascular system and as a possible therapeutic agent.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 951898-86-5 |

| Molecular Formula | C₁₅H₁₂ClFN₂O₅S₂ |

| Molecular Weight | 418.9 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit various enzymes by binding to their active sites, while the thiazolidinone ring may interact with proteins involved in cellular signaling pathways. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Biological Activity

Research indicates that sulfonamide derivatives exhibit various biological activities, including:

- Cardiovascular Effects : Some studies suggest that compounds similar to this compound can influence perfusion pressure and coronary resistance. For instance, a study evaluated the impact of different sulfonamide derivatives on isolated rat hearts and found that certain derivatives decreased coronary resistance significantly compared to controls .

Case Study: Impact on Perfusion Pressure

In an experimental study involving isolated rat hearts, various concentrations of sulfonamide derivatives were tested for their effects on perfusion pressure. The results were categorized as follows:

| Group | Compound Dose | Observed Effect |

|---|---|---|

| Control | Krebs solution only | Baseline perfusion pressure |

| Compound 1 | 0.001 nM | Significant decrease in perfusion pressure |

| Compound 2 | 0.001 nM | Moderate effect |

| Compound 3 | 0.001 nM | No significant change |

These findings suggest that certain structural modifications in sulfonamides can lead to enhanced biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting the compound's behavior in biological systems.

Theoretical Pharmacokinetic Parameters

Using computational models like ADME/PK and SwissADME can provide insights into the expected pharmacokinetic behavior of this compound. Theoretical analyses have indicated that it may possess favorable absorption characteristics and moderate toxicity profiles .

Comparison with Similar Compounds

Sulfonamide Core Modifications

- Target vs. Imidazole Analogs (): The target’s 1,1,3-trioxo-thiazolidine group introduces three sulfonyl oxygen atoms, enhancing electron-withdrawing effects compared to the imidazole in ’s compound. This may increase binding affinity to charged enzyme active sites but reduce cell permeability due to higher polarity .

- Triazole Derivatives (): Triazole-containing analogs (e.g., CAS 2034520-46-0) exhibit lower molecular weights (~346–437) compared to the target (~380). The triazole’s hydrogen-bonding capacity may improve target engagement, but the target’s sulfone-rich thiazolidine could offer superior stability under physiological conditions .

Halogen and Heterocycle Impact

- Chloro-Fluoro Substitution: All compounds share a 3-chloro-4-fluorophenyl group, which is known to enhance lipophilicity and resistance to oxidative metabolism. However, bulky substituents (e.g., cyclopropyl in ) may sterically hinder target binding .

- Thiazolidine vs.

Preparation Methods

Formation of the Sulfonamide Intermediate

The synthesis begins with the condensation of 4-methylbenzenesulfonamide (1) with 3-chloro-4-fluorobenzaldehyde (2) under reflux in absolute ethanol. This Schiff base formation proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl, yielding N-[(3-chloro-4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide (3) . Reaction completion is monitored by TLC (carbon tetrachloride/methanol, 2:1), with subsequent precipitation in ice-water and recrystallization in ethanol.

Thiazolidinone Ring Cyclization

The intermediate (3) undergoes cyclization with thioglycolic acid (4) in anhydrous ethanol using DCC (N,N-dicyclohexylcarbodiimide) as a coupling agent. Refluxing for 9–10 hours facilitates thiolactam formation, where the thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular esterification to yield the 1,3-thiazolidin-4-one core. The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to obtain the final compound (5) .

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Schiff Base Formation | 4-Methylbenzenesulfonamide, 3-Chloro-4-fluorobenzaldehyde | Ethanol | Reflux | 5–6 h | 70–85% |

| Cyclization | Thioglycolic acid, DCC | Ethanol | Reflux | 9–10 h | 75–87% |

Mechanistic Insights into Thiazolidinone Formation

Schiff Base Formation Mechanism

The aldehyde’s carbonyl carbon is electrophilic, enabling nucleophilic attack by the sulfonamide’s primary amine. Proton transfer and dehydration yield the imine linkage, stabilized by the electron-withdrawing sulfonyl group. Ethanol acts as both solvent and proton donor, accelerating imine formation.

DCC-Mediated Cyclization

DCC activates thioglycolic acid’s carboxylic acid group, forming an O-acylisourea intermediate. Nucleophilic substitution by the imine’s nitrogen initiates ring closure, with subsequent intramolecular thiolate attack forming the five-membered thiazolidinone ring. Sulfur oxidation to the sulfone (1,1,3-trioxo group) occurs in situ under aerobic conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Anhydrous ethanol is preferred for both steps due to its polarity, which stabilizes ionic intermediates, and its low boiling point, enabling efficient reflux. Trials with dichloromethane or THF resulted in lower yields (<60%) due to poor solubility of the sulfonamide intermediate.

Catalytic and Stoichiometric Considerations

A 1:1 molar ratio of sulfonamide to aldehyde minimizes side products like aldol adducts. DCC (1.2 equiv) ensures complete activation of thioglycolic acid, though excess DCC complicates purification.

Purification and Analytical Characterization

Recrystallization and Filtration

Crude product (5) is washed with ice-cold water to remove unreacted thioglycolic acid and DCC byproducts. Recrystallization in ethanol yields pure compound as a white crystalline solid, with melting point and spectral data consistent with literature.

Spectroscopic Validation

¹H-NMR (DMSO-d₆) displays characteristic signals: δ 7.4–7.6 ppm (aromatic protons), δ 4.1 ppm (CH₂ of thiazolidinone), and δ 8.2 ppm (imine CH=N). ¹³C-NMR confirms sulfone carbons at δ 120–130 ppm.

Analytical Data Table

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H-NMR | δ 8.23 (s, 1H) | CH=N imine |

| ¹³C-NMR | δ 167.5 ppm | C=O (sulfone) |

| MS | m/z 418.9 | [M+H]⁺ |

Comparative Analysis of Methodologies

Patent vs. Academic Protocols

The patent method employs a one-pot approach with DCC, achieving higher yields (87%) compared to academic procedures (75%). However, the patent’s use of column chromatography for purification introduces scalability challenges, whereas recrystallization offers industrial feasibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonamide Formation : React 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride with 3-chloro-4-fluoroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3) improves yield and purity .

- Key Optimization : Temperature control during sulfonylation (0–5°C) minimizes side reactions like over-sulfonation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.8 ppm). The thiazolidin-trioxo group shows distinct carbonyl signals (δ 165–175 ppm in 13C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Cl/F content .

- FT-IR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and trioxo-thiazolidin C=O (1700–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in sulfonamide derivatives?

- Methodological Answer :

- DFT Calculations : Compare HOMO/LUMO energies of the trioxo-thiazolidin moiety with experimental electrophilic substitution rates. Discrepancies may arise from solvent effects (e.g., DMF vs. chloroform), which can be modeled using polarizable continuum models (PCM) .

- Validation : Cross-check computational results with kinetic studies (e.g., Hammett plots) under controlled solvent conditions .

Q. What strategies address conflicting crystallographic and solution-phase structural data for the trioxo-thiazolidin ring?

- Methodological Answer :

- X-ray Crystallography : Resolve solid-state conformation (e.g., chair vs. boat configuration of the thiazolidin ring) .

- Solution-Phase Analysis : Use variable-temperature NMR to detect ring puckering dynamics. NOESY correlations can identify proximity between NH and aromatic protons, indicating conformational flexibility .

- Contradiction Resolution : If crystallography shows planar geometry but NMR suggests puckering, consider lattice forces (e.g., hydrogen bonding in crystals) that stabilize atypical conformations .

Q. How does the electronic nature of substituents influence the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring. Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorometric assays .

- Key Finding : The 3-chloro-4-fluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the trioxo-thiazolidin moiety increases hydrogen-bonding capacity for target engagement .

Q. What mechanistic pathways explain unexpected byproducts during sulfonamide synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., N-alkylated sulfonamides due to residual solvent like DMF acting as a nucleophile) .

- Mitigation : Pre-dry reagents (molecular sieves) and replace DMF with less nucleophilic solvents (e.g., THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.